molecular formula C20H19N5O3S2 B3296860 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 894049-32-2

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B3296860
CAS No.: 894049-32-2
M. Wt: 441.5 g/mol
InChI Key: LKYRTOXYZCAVSU-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-methoxyphenyl group at the 1-position and a 1,3,4-thiadiazol-2-yl moiety substituted with a pyridin-3-ylmethylsulfanyl group at the 5-position. Its molecular formula is C₂₁H₂₂N₄O₃S₂, with a molecular weight of 442.55 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-28-16-6-4-15(5-7-16)25-11-14(9-17(25)26)18(27)22-19-23-24-20(30-19)29-12-13-3-2-8-21-10-13/h2-8,10,14H,9,11-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYRTOXYZCAVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route starts with the esterification of 4-methoxybenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Structure and Composition

The compound features several functional groups that contribute to its biological activity and chemical reactivity:

  • Methoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiadiazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Pyrrolidine Ring : Provides structural stability and can participate in various chemical reactions.

Molecular Formula and Weight

  • Molecular Formula : C20H19N5O3S2
  • Molecular Weight : 441.5 g/mol

Chemical Reactions

The compound can undergo various reactions such as:

  • Oxidation : The methoxy group can be oxidized to a hydroxyl group.
  • Reduction : The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.
  • Substitution Reactions : Particularly at the sulfur atom of the thiadiazole ring.

Medicinal Chemistry

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has shown promise in various medicinal applications:

  • Antimicrobial Activity : Inhibits the growth of certain pathogens, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Potentially effective against viral infections due to its interaction with viral replication processes.
  • Anticancer Research : Exhibits the ability to induce apoptosis in cancer cells, suggesting its use in cancer therapy.

Biological Research

The compound's interaction with biological systems has been studied extensively:

  • Mechanism of Action : It may bind to DNA and inhibit topoisomerase activity, disrupting DNA replication and cell division.

Materials Science

In industrial applications, this compound is explored for:

  • Development of New Materials : Its unique properties can lead to materials with enhanced thermal stability and conductivity.

Anticancer Activity

Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro assays showed significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), indicating its potential as an anticancer agent.

Antimicrobial Efficacy

Research has highlighted the compound's ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Activity/Properties Reference
1-(4-Methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide C₁₉H₂₄N₄O₃S 388.48 4-Methoxyphenyl; pentan-2-yl-thiadiazole No explicit activity reported; structural analog with increased alkyl chain length for hydrophobic interactions.
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₁₇H₁₈FN₃O₂S 371.41 4-Fluorophenyl; isopropyl-thiadiazole Fluorine substitution may enhance electronegativity and metabolic stability compared to methoxy groups.
1-(4-Methoxyphenyl)-5-oxo-N-(4-methyl-2-pyridinyl)pyrrolidine-3-carboxamide C₁₉H₂₀N₃O₃ 338.39 4-Methoxyphenyl; 4-methylpyridine Reported association with Glycogen Synthase Kinase-3 beta (GSK3B), suggesting kinase modulation potential.
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₇H₁₈N₄O₂S₂ 390.48 4-Methylphenyl; ethylsulfanyl-thiadiazole Pyridazine core differs from pyrrolidine, altering ring strain and hydrogen-bonding capacity.

Substituent-Driven Differences

  • 4-Methylphenyl (as in ) increases hydrophobicity but lacks the hydrogen-bonding capability of methoxy or fluorine substituents.
  • Thiadiazole Modifications: The pyridin-3-ylmethylsulfanyl group (target compound) combines aromaticity (pyridine) with a flexible sulfur linker, enabling diverse binding modes. In contrast, isopropyl () or pentan-2-yl () groups prioritize steric bulk and lipophilicity over polar interactions.
  • Core Heterocycle: The pyrrolidine-5-one core in the target compound and analogs () allows conformational flexibility and keto-enol tautomerism, whereas pyridazine () introduces a planar, conjugated system with distinct electronic properties.

Pharmacological Implications

  • Kinase Modulation : The analog in (4-methylpyridine substituent) demonstrates interaction with GSK3B, a kinase implicated in neurodegenerative diseases and cancer. This suggests that the target compound’s pyridine-containing substituent may similarly target kinase domains.
  • Metabolic Stability : Fluorine-substituted analogs (e.g., ) are often more resistant to oxidative metabolism than methoxy derivatives, which may undergo O-demethylation.
  • Solubility and Bioavailability : The pentan-2-yl group in likely reduces aqueous solubility compared to the target compound’s pyridinylmethylsulfanyl group, which balances lipophilicity with polar surface area.

Biological Activity

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in various biological applications. Its structure includes a methoxyphenyl group, a pyrrolidine ring, and a thiadiazole moiety, which contribute to its diverse biological activities.

Structural Overview

Property Details
IUPAC Name 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Molecular Formula C20H19N5O3S2
Molecular Weight 433.52 g/mol
CAS Number 894049-32-2

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have indicated that it may induce apoptosis in cancer cells. For instance, derivatives of thiadiazole have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Case Study:
A study evaluating the cytotoxicity of related thiadiazole compounds demonstrated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, indicating superior potency against specific cancer cell lines .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress .

Research Findings:
In vitro assays demonstrated that certain derivatives exhibited high DPPH radical scavenging activity, suggesting considerable antioxidant potential .

Anti-inflammatory and Other Activities

The compound's potential anti-inflammatory properties are also being explored. Thiadiazole derivatives have been linked to the inhibition of inflammatory pathways and could serve as leads for developing new anti-inflammatory drugs .

The biological activities of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The thiadiazole ring system can act as an inhibitor for enzymes involved in disease processes.
  • Cell Signaling Modulation: The compound may influence signaling pathways related to cell proliferation and apoptosis.

Summary of Research Applications

This compound is being investigated for multiple applications across different fields:

  • Pharmaceutical Development: As a potential lead for new antimicrobial and anticancer agents.
  • Material Science: Due to its unique chemical properties which could be harnessed in developing new materials.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrrolidine-5-one core, a 4-methoxyphenyl substituent, and a 1,3,4-thiadiazole ring linked via a sulfanyl bridge to a pyridinylmethyl group. These features confer distinct electronic and steric properties:

  • The pyrrolidine-5-one ring contributes to conformational flexibility and hydrogen-bonding potential.
  • The 1,3,4-thiadiazole moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., at the sulfur atom).
  • The pyridinylmethyl group introduces aromatic π-stacking capabilities, which may influence binding to biological targets .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

Core Formation : Condensation of pyrrolidine-3-carboxylic acid derivatives with 4-methoxyphenyl groups under reflux in anhydrous THF .

Thiadiazole Functionalization : Reaction of 5-mercapto-1,3,4-thiadiazole with (pyridin-3-yl)methyl bromide in DMF at 60°C to introduce the sulfanyl bridge .

Amide Coupling : Use of coupling agents like HATU or DCC to link the pyrrolidine and thiadiazole moieties, monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ ~3.8 ppm; pyridinyl protons at δ 8.1–8.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~485.1 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

  • Assay Conditions : Differences in buffer pH or reducing agents (e.g., DTT) can alter thiadiazole reactivity. Validate protocols using standardized controls .
  • Compound Stability : Degradation in aqueous media (e.g., hydrolysis of the sulfanyl bridge) can skew results. Perform stability studies via LC-MS over 24–72 hours .
  • Target Selectivity : Off-target interactions may occur due to the pyridinyl group’s affinity for kinase ATP-binding pockets. Use siRNA knockdown or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization to increase bioavailability .
  • Metabolic Stability : Modify the methoxy group to fluorine (bioisostere replacement) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Measure binding affinity using equilibrium dialysis; aim for <90% to ensure free fraction availability .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs?

Modification Impact on Activity Reference
Replacement of thiadiazole with oxadiazoleLoss of antimicrobial activity (MIC >128 µg/mL vs. 16 µg/mL)
Pyridinylmethyl → BenzylReduced kinase inhibition (IC₅₀ increases from 0.2 µM to 5 µM)
Methoxy → Nitro groupImproved cytotoxicity (IC₅₀ = 1.8 µM vs. 12 µM in HeLa cells)

Q. What experimental designs are critical for assessing mechanistic pathways?

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor thiadiazole ring-opening kinetics in the presence of nucleophiles (e.g., glutathione) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., PARP-1) for ≥100 ns to identify key interactions (e.g., hydrogen bonds with Arg878) .
  • Transcriptomic Profiling : RNA-seq of treated cell lines to uncover off-target gene regulation .

Methodological Notes

  • Contradictions in Synthesis Yields : Discrepancies in yield (e.g., 66% vs. 82% in amide coupling) may stem from solvent purity or inert atmosphere conditions. Always use freshly distilled DMF and argon degassing .
  • Data Reproducibility : Cross-validate biological assays with orthogonal methods (e.g., SPR alongside enzyme inhibition) to confirm activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

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